SAR-100842 SAR-100842 SAR-100842 is a potent orally available selective antagonist of the LPA1 receptor.
Brand Name: Vulcanchem
CAS No.: 1195941-38-8
VCID: VC0542444
InChI: InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31)
SMILES: CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC
Molecular Formula: C27H27NO5
Molecular Weight: 445.5 g/mol

SAR-100842

CAS No.: 1195941-38-8

Cat. No.: VC0542444

Molecular Formula: C27H27NO5

Molecular Weight: 445.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SAR-100842 - 1195941-38-8

Specification

CAS No. 1195941-38-8
Molecular Formula C27H27NO5
Molecular Weight 445.5 g/mol
IUPAC Name 2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid
Standard InChI InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31)
Standard InChI Key SOJDTNUCCXWTMG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC
Canonical SMILES CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC
Appearance Solid powder

Introduction

Chemical Identity and Basic Properties

SAR-100842 (Fipaxalparant) is a small molecule drug with the molecular formula C27H27NO5 and a molecular weight of 445.5 g/mol . It is also known by various synonyms including Edg-2 receptor inhibitor 1 . The compound is identified by the CAS number 1195941-38-8 .

PropertyValue
Chemical NameFipaxalparant (SAR-100842)
Molecular FormulaC27H27NO5
Molecular Weight445.5 g/mol
CAS Number1195941-38-8
SynonymsEdg-2 receptor inhibitor 1, SAR-100842, SAR100842
Drug ClassLysophosphatidic acid receptor antagonist
Development StatusMaximum clinical trial phase II

Mechanism of Action

SAR-100842 functions as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1) . Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays significant roles in various cellular processes including cell proliferation, migration, survival, and differentiation through its interactions with specific G protein-coupled receptors .

In vitro studies have demonstrated that SAR-100842 exhibits inhibitory activity across multiple G-protein signaling pathways:

  • It showed weak inhibitory activity (25-30%) on Gαq signal transduction at a concentration of 10 μM in an RH7777 cell line expressing the LPA1 receptor .

  • SAR-100842 fully inhibited LPA-driven Gαi signaling with an IC50 of 52.5 ± 12 nM .

  • The compound inhibited LPA-mediated G-protein signaling leading to β-arrestin recruitment and activation with an IC50 of 31 ± 8.5 nM .

  • At concentrations of 1 and 10 μM, SAR-100842 showed significant inhibition of Gα12/13 signaling in the MeT-5A cell line .

Signaling PathwayEffectIC50 or Concentration
Gαq signal transductionWeak inhibition (25-30%)10 μM
Gαi signalingFull inhibition52.5 ± 12 nM
β-arrestin recruitmentFull inhibition31 ± 8.5 nM
Gα12/13 signalingSignificant inhibition1 and 10 μM

Target engagement was confirmed in clinical studies through the reduced expression of LPA-related genes in skin samples from patients treated with SAR-100842, providing evidence that the compound effectively inhibits the LPAR1 pathway in vivo .

Preclinical Studies

In Vitro Studies

In cell-based assays, SAR-100842 demonstrated significant effects on cell migration, a key process in fibrosis development:

  • At a concentration of 50 μM, it reduced the migration of MDA-MD-231T cells through a collagen membrane toward both fetal bovine serum (FBS) and LPA chemoattractants .

  • Similarly, at 50 μM, SAR-100842 reduced the migration of 4T1-Luc2 cells toward both FBS and LPA .

These findings suggest that SAR-100842 can effectively inhibit cellular processes associated with tissue fibrosis by blocking LPA1 receptor signaling.

Animal Model Studies

SAR-100842 has shown promising antifibrotic effects in multiple animal models:

  • In a mouse model of bleomycin-induced skin fibrosis, treatment with SAR-100842 at 30 mg/kg twice daily significantly reversed dermal thickness, inhibited myofibroblast differentiation, and reduced skin collagen content .

  • The compound also significantly reduced the expression of CXCL-1 and IL-13, which are associated with the TH-2 cytokine environment typically found in systemic sclerosis (SSc) .

  • Similar antifibrotic properties were observed using the Tsk-1 mouse model .

  • Mechanistic investigations revealed that the antifibrotic effects of LPA1 receptor blockade might be mediated partly through inhibition of the Wnt signaling pathway .

Pharmacokinetics

Limited pharmacokinetic data from preclinical studies indicate that SAR-100842 has:

  • A half-life of 4.9 hours after oral administration in mice

  • A maximum plasma concentration (Cmax) of 5600 ng/mL following a 30 mg/kg oral dose in mice

These parameters suggest favorable drug absorption and a reasonable duration of action for twice-daily dosing in humans.

Clinical Trials

Phase II Trial Design

A phase II clinical trial was conducted to evaluate SAR-100842 in patients with diffuse cutaneous systemic sclerosis (dcSSc) :

  • The study followed an 8-week double-blind, randomized, placebo-controlled design, followed by a 16-week open-label extension with SAR-100842 .

  • Patients with early dcSSc who had a baseline modified Rodnan skin thickness score (MRSS) of at least 15 were included .

  • The primary endpoint was safety during the double-blind phase .

  • Exploratory endpoints included the identification of an LPA-induced gene signature in patients' skin and changes in the MRSS .

  • A total of 32 patients were randomized: 15 received SAR-100842 and 17 received placebo. Thirty patients participated in the open-label extension study .

  • The dosage was 300 mg twice daily (total daily dose of 600 mg) .

Therapeutic Applications

Current Indications Under Investigation

SAR-100842 has been primarily investigated for:

  • Diffuse cutaneous systemic sclerosis (dcSSc): The primary focus of clinical development, with completed phase II trials .

  • Other fibrotic diseases: The compound may have potential applications in related fibrotic conditions based on its mechanism of action .

Current Development Status

As of the most recent information available, SAR-100842 (Fipaxalparant) has reached a maximum clinical trial phase of II across all indications and has three investigational indications . The developmental progress suggests continuing interest in this compound as a potential therapeutic agent for fibrotic conditions.

The development of SAR-100842 represents part of a broader trend in targeting lysophosphatidic acid receptors for therapeutic purposes. Other compounds in this class include BMS-986020 (previously AM152), which has been investigated for idiopathic pulmonary fibrosis .

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